2-(2,5-Dimethoxyphenyl)phenol
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Overview
Description
2-(2,5-Dimethoxyphenyl)phenol is an organic compound with the molecular formula C14H14O3 It is a phenolic compound characterized by the presence of two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethoxybenzene with benzoyl chloride, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The methoxy groups can also affect the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
2-(2,5-Dimethoxyphenyl)phenol can be compared to other phenolic compounds such as:
2,5-Dimethoxyphenol: Lacks the additional phenyl group, resulting in different reactivity and applications.
2-(4-Methoxyphenyl)phenol:
2-(2,5-Dimethoxyphenyl)ethanol: Contains an ethanol group instead of a phenol, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-10-7-8-14(17-2)12(9-10)11-5-3-4-6-13(11)15/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANWUWQWICPYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501568 |
Source
|
Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71715-46-3 |
Source
|
Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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